1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Kumada coupling C–C cross-coupling phosphine ligand effect

1,3-Bis(diphenylphosphino)propane nickel(II) chloride (CAS 15629-92-2), commonly abbreviated Ni(dppp)Cl₂ or (1,3-dppp)NiCl₂, is a square-planar nickel(II) precatalyst coordinated by a bidentate 1,3-bis(diphenylphosphino)propane ligand and two chloride ligands. It is prepared by combining equimolar nickel(II) chloride hexahydrate with the dppp ligand in 2-propanol.

Molecular Formula C27H26Cl2NiP2
Molecular Weight 542.0 g/mol
CAS No. 15629-92-2
Cat. No. B106528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(diphenylphosphino)propane nickel(II) chloride
CAS15629-92-2
Molecular FormulaC27H26Cl2NiP2
Molecular Weight542.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-].[Cl-].[Ni+2]
InChIInChI=1S/C27H26P2.2ClH.Ni/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;;;/h1-12,14-21H,13,22-23H2;2*1H;/q;;;+2/p-2
InChIKeyZBQUMMFUJLOTQC-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Bis(diphenylphosphino)propane nickel(II) chloride (Ni(dppp)Cl₂) – Procurement-Ready Organonickel Precatalyst for Cross-Coupling and Polymerization


1,3-Bis(diphenylphosphino)propane nickel(II) chloride (CAS 15629-92-2), commonly abbreviated Ni(dppp)Cl₂ or (1,3-dppp)NiCl₂, is a square-planar nickel(II) precatalyst coordinated by a bidentate 1,3-bis(diphenylphosphino)propane ligand and two chloride ligands . It is prepared by combining equimolar nickel(II) chloride hexahydrate with the dppp ligand in 2-propanol [1]. The compound serves as a well-established precatalyst for Kumada cross-coupling, Suzuki–Miyaura coupling, catalyst-transfer polymerization (CTP), and C–P bond-forming reactions. Its three-carbon diphosphine backbone (bite angle and chelate ring size) critically differentiates it from two-carbon (dppe) and four-carbon (dppb) analogs in both catalytic activity and mechanistic behavior.

Why Ni(dppp)Cl₂ Cannot Be Replaced by Ni(dppe)Cl₂, Ni(dppb)Cl₂, or Pd(dppp)Cl₂ – The Evidence for Ligand-Specific Performance


Nickel(II) diphosphine dichloride precatalysts may appear interchangeable on a procurement spreadsheet, but the diphosphine backbone length exerts a decisive, quantifiable influence on catalytic activity, rate-determining step, substrate scope, and reaction robustness. In Kumada coupling, the established reactivity hierarchy is Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂ [1]. In chain-growth polymerization, Ni(dppp)Cl₂ and Ni(dppe)Cl₂ proceed through fundamentally different rate-determining steps—transmetalation versus reductive elimination—resulting in divergent responses to additives (LiCl) and distinct monomer reaction orders [2][3]. Furthermore, Ni(dppp)Cl₂ uniquely activates inherently unreactive aryl tosylates and mesylates in Suzuki–Miyaura coupling at only 1 mol% loading, a capability not matched by palladium analogs or other nickel complexes under comparable conditions [4]. Generic substitution therefore risks not merely lower yields but complete mechanistic failure or incompatible substrate activation.

Ni(dppp)Cl₂ (CAS 15629-92-2) – Comparator-Anchored Quantitative Evidence for Differentiated Catalyst Selection


Kumada Coupling Activity Hierarchy: Ni(dppp)Cl₂ Outperforms Ni(dppe)Cl₂, Ni(PR₃)₂Cl₂, and Ni(dppb)Cl₂

In nickel-catalyzed Kumada cross-coupling, catalytic activity is governed primarily by the diphosphine ligand. The established reactivity trend places Ni(dppp)Cl₂ at the apex: Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂. The three-carbon backbone of dppp provides a bite angle and chelate ring size (six-membered Ni–P–C–C–C–P ring) that is kinetically optimal for the Kumada catalytic cycle, while the two-carbon dppe (five-membered ring) and four-carbon dppb (seven-membered ring) yield inferior activity [1][2].

Kumada coupling C–C cross-coupling phosphine ligand effect

Suzuki–Miyaura Coupling of Unreactive Aryl Tosylates/Mesylates at Only 1 mol% Ni(dppp)Cl₂ Loading

Ni(dppp)Cl₂ is uniquely capable of catalyzing the Suzuki–Miyaura cross-coupling of inherently less reactive but readily available aryl tosylates and mesylates with arylboronic acids at only 1 mol% catalyst loading and without any extra supporting ligand. Under optimized conditions (K₃PO₄, dioxane), cross-coupling of a wide range of activated, non-activated, deactivated, sterically hindered, and heteroaromatic substrates (36 examples) proceeded efficiently to afford coupled products in 53–99% yields [1]. By contrast, typical palladium catalysts either fail entirely with aryl tosylates/mesylates or require significantly higher loadings (2–5 mol%) and supporting ligands, making Ni(dppp)Cl₂ both more cost-effective and operationally simpler for these challenging electrophiles.

Suzuki–Miyaura coupling aryl tosylates low catalyst loading nickel catalysis

C–P Bond Cross-Coupling at 100–120 °C vs. Classic Arbuzov at 160–220 °C, with 75% Yield at 100 °C

Ni(dppp)Cl₂ enables a general C–P bond-forming cross-coupling of aryl halides—including notoriously unreactive aryl chlorides—with dialkyl phosphite, diphenylphosphine oxide, and diphenylphosphine at 100–120 °C, substantially lower than the classic Arbuzov reaction temperature range of 160–220 °C [1][2]. In catalyst screening experiments, Ni(dppp)Cl₂ was identified as the optimal nickel complex among several evaluated, affording the desired product in 75% yield at 100 °C [2]. Critically, the reaction proceeds without external reductants or supporting ligands, and the dppp ligand facilitates in situ reduction of Ni(II) to the active Ni(0) species by the phosphorus substrate itself—a mechanistically distinctive feature that eliminates the need for exogenous reducing agents [1].

C–P bond formation phosphonate synthesis aryl chloride coupling low-temperature catalysis

Mechanistic Divergence in Chain-Growth Polymerization: Ni(dppp)Cl₂ (Rate-Determining Transmetalation) vs. Ni(dppe)Cl₂ (Rate-Determining Reductive Elimination)

In nickel-catalyzed chain-growth polymerization of arylene and thiophene monomers via Kumada coupling, Ni(dppp)Cl₂ and Ni(dppe)Cl₂ proceed through fundamentally different rate-determining steps (RDS). Rate and spectroscopic studies demonstrated that Ni(dppp)Cl₂-catalyzed polymerizations proceed through rate-determining transmetalation, whereas Ni(dppe)Cl₂-catalyzed polymerizations proceed through rate-determining reductive elimination [1][2]. This mechanistic divergence has practical consequences: LiCl influences the reaction order in monomer for Ni(dppp)Cl₂ but does not affect the rate-determining step with Ni(dppe)Cl₂ [1]. Furthermore, monomer reaction orders differ between the two catalysts, consistent with the ligand-dependent change in RDS [2]. This means that process optimization strategies (additive selection, monomer feed protocols) must be catalyst-specific and are not transferable between Ni(dppp)Cl₂ and Ni(dppe)Cl₂.

catalyst-transfer polymerization rate-determining step chain-growth mechanism Kumada polymerization

Cross-Coupling Yield Advantage: Ni(dppp)Cl₂ (56%) vs. Ni(dppe)Cl₂ (46%) vs. Ni(dppf)Cl₂ (46%) at 140 °C

In a direct comparative study optimizing nickel/diphosphine catalysts for a borylation/cross-coupling sequence, Ni(dppp)Cl₂ delivered a 56% yield (41% isolated) at 140 °C, outperforming both Ni(dppe)Cl₂ (46% yield) and Ni(dppf)Cl₂ (46% yield) under identical conditions [1]. At 90 °C, Ni(dppp)Cl₂ still maintained 53% yield, while at reflux temperature (66 °C) activity dropped to trace levels. This 10-percentage-point yield advantage (56% vs. 46%) at 140 °C represents a ~22% relative improvement in product output per reaction run, directly translating to higher throughput and lower per-gram cost in preparative settings.

cross-coupling yield comparison Ni-diphosphine catalysts C–C bond formation reaction optimization

Ni(dppp)Cl₂ (CAS 15629-92-2) – Evidence-Derived Application Scenarios Where This Catalyst Delivers Verifiable Advantage


Kumada Cross-Coupling of sp³-Hybridized Alkyl Grignard Reagents Without β-Hydride Elimination

The established activity hierarchy Ni(dppp)Cl₂ > Ni(dppe)Cl₂ > Ni(PR₃)₂Cl₂ ~ Ni(dppb)Cl₂ [1] directly supports selecting Ni(dppp)Cl₂ as the premier nickel precatalyst for Kumada couplings, particularly when employing sp³-alkyl Grignard reagents bearing β-hydrogens. The dppp ligand's optimal bite angle suppresses undesirable β-hydride elimination while maintaining high transmetalation efficiency, enabling selective C–C bond formation that is compromised with Ni(dppe)Cl₂ or Ni(dppb)Cl₂. This scenario applies to pharmaceutical intermediate synthesis where alkyl-aryl bond construction via Kumada coupling is the key step.

Suzuki–Miyaura Coupling of Cost-Advantaged Aryl Tosylate/Mesylate Electrophiles at 1 mol% Catalyst Loading

Ni(dppp)Cl₂ uniquely enables Suzuki–Miyaura coupling of aryl tosylates and mesylates—electrophiles derived from inexpensive phenols—at only 1 mol% loading without supplementary ligands, delivering 53–99% yields across 36 diverse substrates [2]. This scenario is strategically valuable for process chemistry groups seeking to replace aryl halide electrophiles (more expensive, less readily available) with phenolic-derived sulfonates. The combination of low catalyst loading, elimination of supporting ligand cost, and broad substrate scope makes Ni(dppp)Cl₂ the catalyst of choice for scalable biaryl synthesis from phenol feedstocks.

C–P Bond Formation for Phosphonate/Phosphine Oxide Synthesis Under Mild, Functional-Group-Tolerant Conditions

Ni(dppp)Cl₂ catalyzes C–P cross-coupling of aryl chlorides with dialkyl phosphites, diphenylphosphine oxide, and diphenylphosphine at 100–120 °C—substantially below classic Arbuzov temperatures (160–220 °C)—without external reductants [3][4]. The in situ reduction of Ni(II) to Ni(0) by the phosphorus substrate itself, mediated by the dppp ligand, is mechanistically distinctive. This scenario supports the synthesis of functionalized aryl phosphonates, phosphine oxides, and phosphanes bearing labile groups (ester, ketone, cyano, ether) that cannot survive the high-temperature Arbuzov protocol. The 75% yield at 100 °C [4] provides a reliable baseline for process development.

Chain-Growth Polymerization of π-Conjugated Polymers Requiring Transmetalation-Limited Kinetics

For catalyst-transfer polymerization (CTP) of thiophene and phenylene monomers where transmetalation is the preferred rate-determining step, Ni(dppp)Cl₂ is mechanistically required rather than Ni(dppe)Cl₂ (which operates through rate-determining reductive elimination) [5][6]. The transmetalation-limited regime allows LiCl to modulate polymerization kinetics, providing an additional optimization handle for molecular weight control. Furthermore, the controlled precatalyst hydrolysis of Ni(dppp)Cl₂ releases free dppp ligand that suppresses chain transfer in Suzuki–Miyaura polycondensation, contributing to narrower dispersity [7]. This scenario is critical for research groups synthesizing well-defined P3HT and other conjugated polymers for organic electronics.

Quote Request

Request a Quote for 1,3-Bis(diphenylphosphino)propane nickel(II) chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.